Patidegib Hydrochloride

Description

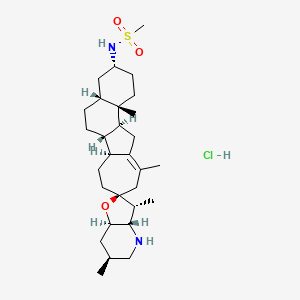

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICVMCOINZNZNW-BATHLIJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169829-40-6 | |

| Record name | Patidegib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATIDEGIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ipi 926 Hydrochloride: a Selective Smoothened Antagonist

Discovery and Derivation

Origin as a Semi-Synthetic Cyclopamine (B1684311) Analog

IPI-926 was developed as a semi-synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid found in the plant Veratrum californicum. newdrugapprovals.orgwikipedia.org Cyclopamine was the first identified inhibitor of the Hh pathway, but its therapeutic potential was hindered by poor solubility, chemical instability, and moderate potency. nih.govresearchgate.net IPI-926 was created through chemical modifications of the cyclopamine structure to overcome these limitations. researchgate.netnih.gov Specifically, it is an analog of cyclopamine, making it the only compound in development or testing for this target that is not entirely synthetic. newdrugapprovals.orgwikipedia.org The process starts with cyclopamine extracted from its natural source, which then undergoes a series of chemical alterations. newdrugapprovals.orgwikipedia.org

Design and Optimization Strategies (e.g., Structure-Activity Relationships, DoE)

The development of IPI-926 involved extensive structure-activity relationship (SAR) studies aimed at enhancing its potency, aqueous solubility, and chemical stability compared to cyclopamine. researchgate.net Researchers modified the A-ring system of a cyclopamine analog, leading to the discovery of IPI-926, which demonstrated significantly improved pharmaceutical properties and a more favorable pharmacokinetic profile. nih.gov A key step in its semi-synthesis is the formation of the D-homocyclopamine ring system, achieved through a chemoselective cyclopropanation followed by a stereoselective acid-catalyzed carbocation rearrangement. researchgate.netacs.org To facilitate large-scale production, new, safer, and more effective iodomethylzinc bis(aryl)phosphate reagents were developed for the cyclopropanation reaction. researchgate.netacs.org Furthermore, a Design of Experiments (DoE) approach was utilized to optimize the final steps of debenzylation and hydrochloride salt formation, ensuring process robustness and control of impurities. newdrugapprovals.orgresearchgate.net These strategic optimizations resulted in a compound with enhanced affinity, specificity, and drug-like characteristics. nih.gov

Molecular Mechanism of Action

Direct Binding and Antagonism of Smoothened (Smo)

IPI-926 exerts its inhibitory effect on the Hedgehog pathway through direct binding to the Smoothened (Smo) receptor, a seven-transmembrane protein that acts as the central transducer of Hh signaling. nih.govglobenewswire.comnih.gov The binding of IPI-926 to Smo prevents the receptor from activating downstream signaling components. nih.govmdpi.com While many synthetic Smo antagonists block the translocation of Smo to the primary cilium (a crucial step for pathway activation), IPI-926, similar to its parent compound cyclopamine, allows for this translocation but stabilizes an inactive conformation of Smo within the cilium. plos.orgnih.govplos.orgresearchgate.net The binding site for cyclopamine and its derivatives is believed to be on an internal portion of the Smo protein. nih.gov

Impact on Downstream Hedgehog Pathway Effectors (e.g., Gli1, Gli2)

By antagonizing Smo, IPI-926 effectively blocks the downstream signaling cascade of the Hedgehog pathway. mdpi.com This inhibition prevents the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the pathway. mdpi.comashpublications.org In the absence of Smo activation, full-length Gli2 and Gli3 are not stabilized and processed into their active forms. ashpublications.org Consequently, the transcription of Hh target genes, including GLI1 and PTCH1, is suppressed. nih.govaacrjournals.orgplos.org

Numerous preclinical studies have demonstrated the potent in vivo activity of IPI-926 through the dose-dependent downregulation of Gli1 mRNA. nih.gov For instance, treatment with IPI-926 led to a significant 5- to 12.5-fold decrease in human GLI1 mRNA levels in chondrosarcoma xenografts. aacrjournals.org Similarly, in a murine medulloblastoma model, IPI-926 suppressed Gli1 levels. nih.gov However, research in a kidney fibrosis model showed that while IPI-926 abolished the induction of Gli1, it did not suppress the increase in Gli2 mRNA, suggesting the potential for Smoothened-independent Gli activation in certain contexts. nih.gov

Comparative Molecular Pharmacology

IPI-926 has demonstrated significantly greater potency and improved pharmacological properties compared to its natural precursor, cyclopamine. researchgate.netplos.org

| Parameter | IPI-926 | Cyclopamine | Cell Line/Assay System | Reference |

| Gli-Luciferase Inhibition EC₅₀ | 9 nM | 315 nM | Murine (NIH-3T3) | plos.orgplos.org |

| Gli-Luciferase Inhibition EC₅₀ | 2 nM | 59 nM | Human (HEPM) | plos.orgplos.org |

| Alkaline Phosphatase Inhibition EC₅₀ | 12 nM | 399 nM | Murine (C3H10T1/2) | plos.orgplos.org |

| BODIPY-cyclopamine Binding IC₅₀ | 1.4 nM | Not specified | Not specified | nih.gov |

| BODIPY-cyclopamine Competition EC₅₀ | 1 nM | 114 nM | Human Smo overexpression | plos.orgplos.org |

This table illustrates the enhanced potency of IPI-926 across various cell-based assays. It is approximately 30-fold more potent than cyclopamine in inhibiting Gli-luciferase reporter activity in both murine and human cells. plos.orgresearchgate.net Furthermore, IPI-926 shows an approximately 80-fold greater binding affinity for human Smo compared to cyclopamine. plos.org This increased potency, combined with better stability and oral bioavailability, established IPI-926 as a superior investigational compound. newdrugapprovals.orgplos.org

Affinity and Selectivity Profile Relative to First-Generation Smoothened Inhibitors (e.g., Cyclopamine)

IPI-926 was developed as a next-generation Smoothened (Smo) antagonist with significantly improved potency and a more favorable pharmacokinetic profile compared to the first-generation natural inhibitor, cyclopamine. bris.ac.uk Research demonstrates that IPI-926 has a substantially greater binding affinity for the human Smo receptor, displaying an approximately 80-fold higher affinity in a BODIPY-cyclopamine competition assay. plos.org This enhanced affinity translates to greater potency in cell-based assays.

In studies using murine (NIH-3T3) and human (HEPM) cell lines, IPI-926 was about 30-fold more potent than cyclopamine at inhibiting Gli-luciferase reporter activity. plos.org Specifically, IPI-926 inhibited Shh-induced Gli-Luciferase activity with an EC₅₀ value of 9 nM in NIH-3T3 cells and 2 nM in HEPM cells, whereas cyclopamine had EC₅₀ values of 315 nM and 59 nM in the respective cell lines. plos.orgresearchgate.net Similarly, in a functional assay measuring the differentiation of C3H10T1/2 cells, IPI-926 inhibited alkaline phosphatase production with an EC₅₀ of 12 nM, compared to 399 nM for cyclopamine. plos.orgresearchgate.net The IC₅₀ for IPI-926 binding directly to the Smo receptor is reported to be 1.4 nmol/L. aacrjournals.org

Furthermore, IPI-926 demonstrates selectivity and activity in contexts where other inhibitors are less effective. For instance, it retains the ability to inhibit Hh pathway signaling in cells with the D473H point mutation in Smo, a mutation that confers resistance to other Smo inhibitors like GDC-0449. pnas.org In cells with this mutation, saridegib (B1684313) inhibited reporter activity with an IC₅₀ of 244 nM, while cyclopamine was less effective. pnas.org This suggests that IPI-926 interacts with the Smoothened protein in a manner distinct from some other synthetic inhibitors. pnas.org

| Compound | Assay | Cell Line | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| IPI-926 | Gli-Luciferase Inhibition | NIH-3T3 (murine) | 9 nM | plos.orgresearchgate.net |

| Cyclopamine | Gli-Luciferase Inhibition | NIH-3T3 (murine) | 315 nM | plos.orgresearchgate.net |

| IPI-926 | Gli-Luciferase Inhibition | HEPM (human) | 2 nM | plos.orgresearchgate.net |

| Cyclopamine | Gli-Luciferase Inhibition | HEPM (human) | 59 nM | plos.orgresearchgate.net |

| IPI-926 | BODIPY-Cyclopamine Competition | C3H10T1/2 (human Smo) | 1 nM | plos.orgresearchgate.net |

| Cyclopamine | BODIPY-Cyclopamine Competition | C3H10T1/2 (human Smo) | 114 nM | plos.orgresearchgate.net |

| IPI-926 | Alkaline Phosphatase Inhibition | C3H10T1/2 | 12 nM | plos.org |

| Cyclopamine | Alkaline Phosphatase Inhibition | C3H10T1/2 | 399 nM | plos.org |

Preclinical Pharmacological Profiling of Ipi 926 Hydrochloride

In Vitro Pharmacodynamics and Pathway Inhibition

The in vitro activity of IPI-926 has been characterized through various cell-based assays that measure its ability to modulate Hedgehog pathway activity.

Cell-Based Assays for Hedgehog Pathway Activity Modulation

Gli-luciferase reporter assays are a primary method for assessing Hedgehog pathway inhibition. In these assays, cells are engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the pathway by a compound like IPI-926 leads to a decrease in luciferase activity. Studies have shown that IPI-926 effectively inhibits Sonic Hedgehog (Shh)-induced Gli-luciferase activity in multiple cell lines, including NIH-3T3 and HEPM cells. plos.orgplos.orgresearchgate.net In precursor B-cell acute lymphocytic leukemia (B-ALL) cell lines, both cyclopamine (B1684311) and IPI-926 significantly inhibited Gli-responsive luciferase reporter activity. plos.org

Alkaline phosphatase differentiation assays provide another measure of Hedgehog pathway modulation. In C3H10T1/2 cells, Shh-induced differentiation results in the production of alkaline phosphatase. IPI-926 has been shown to inhibit this process, demonstrating its antagonistic effect on the pathway. plos.orgplos.orgresearchgate.net

Concentration-Dependent Inhibition and Potency

IPI-926 demonstrates potent, concentration-dependent inhibition of the Hedgehog pathway. Its potency has been quantified in various cell-based assays, consistently showing it to be significantly more potent than its parent compound, cyclopamine. plos.org

The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from these assays highlight the potency of IPI-926.

| Assay Type | Cell Line | IPI-926 EC₅₀/IC₅₀ | Cyclopamine EC₅₀/IC₅₀ | Reference |

| Shh-induced Gli-Luciferase | NIH-3T3 | 9 nM | 315 nM | plos.orgplos.orgresearchgate.net |

| Shh-induced Gli-Luciferase | HEPM | 2 nM | 59 nM | plos.orgplos.orgresearchgate.net |

| Shh-induced Alkaline Phosphatase | C3H10T1/2 | 12 nM | 399 nM | plos.orgplos.orgresearchgate.net |

| BODIPY-cyclopamine Binding | C3H10T1/2 (hSmo) | 1 nM | 114 nM | plos.orgplos.orgresearchgate.net |

| Gli-luciferase Reporter | C3H10T1/2 (WT SMO) | 9 nM | N/A | nih.gov |

| Gli-luciferase Reporter | C3H10T1/2 (D473H SMO) | 244 nM | N/A | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

These results demonstrate that IPI-926 is a highly potent Smo antagonist against both murine and human Smo isoforms. plos.org The inhibitory activity of IPI-926 is comparable to other synthetic Smo inhibitors like GDC-0449 (vismodegib). plos.org

In Vivo Pharmacodynamics in Preclinical Models

The in vivo activity of IPI-926 has been evaluated in several preclinical tumor models, demonstrating its ability to inhibit the Hedgehog pathway and impact tumor growth.

Systemic Distribution and Target Engagement

Following oral administration, IPI-926 exhibits good distribution to tumor tissue. aacrjournals.org In a pancreatic tumor model, IPI-926 inhibited Shh signaling in the surrounding stromal tissue. nih.gov Similarly, in medulloblastoma allograft models, oral administration of IPI-926 resulted in dose-dependent inhibition of Hedgehog pathway activity, as measured by the downregulation of Gli1 mRNA. aacrjournals.orgnih.gov In a mouse model of medulloblastoma, saridegib (B1684313) (IPI-926) was found to be active in cells with the D473H point mutation in Smoothened, which confers resistance to other Smo inhibitors. nih.gov Preclinical studies in a murine model of lung fibrosis also showed that IPI-926 reduced fibrosis markers. nih.gov Furthermore, in a transgenic murine model of pancreatic cancer, IPI-926 was shown to decrease the density of the desmoplastic tumor stroma. nih.gov

Correlation Between Plasma Levels and Pathway Suppression

A clear relationship has been established between the plasma concentrations of IPI-926 and the degree and duration of Hedgehog pathway suppression in vivo. plos.org In a murine tumor xenograft model, a pharmacokinetic/pharmacodynamic study was conducted to correlate IPI-926 plasma drug levels with changes in stromal Gli1 expression. The results showed that plasma concentrations of IPI-926 correlated with the extent and duration of Hedgehog pathway suppression. plos.org This correlation is consistent with the long half-life of the compound. aacrjournals.org

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Aspects

The preclinical ADME profile of IPI-926 has been characterized across multiple species, indicating favorable properties for an orally administered therapeutic agent.

IPI-926 demonstrates low in vivo clearance in mice and dogs and moderate clearance in monkeys. tandfonline.comresearchgate.net It has a high volume of distribution across these species. tandfonline.comresearchgate.net The oral bioavailability of IPI-926 is high in mice and dogs and moderate in monkeys. tandfonline.comresearchgate.net The predicted human half-life is long, estimated to be around 20 hours. tandfonline.comresearchgate.net

The compound is highly bound to plasma proteins. tandfonline.comresearchgate.net In vitro, its metabolic stability ranges from stable to moderately stable, with twelve oxidative metabolites identified in liver microsome incubations across various species, none of which were unique to humans. tandfonline.comresearchgate.net IPI-926 is a moderate inhibitor of several cytochrome P450 enzymes, including CYP2C19, 2D6, and 3A4. tandfonline.comresearchgate.net It is also a substrate and inhibitor of P-glycoprotein. tandfonline.comresearchgate.net

| ADME Parameter | Finding | Species | Reference |

| In Vivo Clearance | Low | Mouse, Dog | tandfonline.comresearchgate.net |

| Moderate | Monkey | tandfonline.comresearchgate.net | |

| Volume of Distribution | High | Across species | tandfonline.comresearchgate.net |

| Oral Bioavailability | High | Mouse, Dog | tandfonline.comresearchgate.net |

| Moderate | Monkey | tandfonline.comresearchgate.net | |

| Predicted Human Half-life | ~20 hours | Human (predicted) | tandfonline.comresearchgate.net |

| Plasma Protein Binding | High | Human | tandfonline.comresearchgate.net |

| In Vitro Metabolism | Stable to moderately stable | Mouse, Rat, Dog, Monkey, Human | tandfonline.comresearchgate.net |

| CYP Inhibition | Moderate inhibitor of CYP2C19, 2D6, 3A4 | In vitro | tandfonline.comresearchgate.net |

| P-glycoprotein Interaction | Substrate and inhibitor | In vitro | tandfonline.comresearchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Oral Bioavailability in Animal Models

The oral bioavailability of IPI-926 was evaluated in several preclinical animal models to assess its potential for oral administration. The compound demonstrated variable but generally favorable oral bioavailability across the species tested. tandfonline.comnih.gov

In vivo pharmacokinetic studies revealed that the oral bioavailability of IPI-926 was high in both mice and dogs. tandfonline.comnih.gov In contrast, monkeys exhibited moderate oral bioavailability. tandfonline.comnih.gov Specifically, the bioavailability in monkeys was noted to be 30%. tandfonline.com This was considered moderate, based on a preclinical guideline value of 20% used to distinguish between low and moderate bioavailability. tandfonline.com Despite being classified as moderate, this was significantly lower than the bioavailability observed in mice and dogs. tandfonline.com The in vivo clearance of IPI-926 was low in mice and dogs, and moderate in monkeys, with a high volume of distribution across these species. tandfonline.comnih.gov

Table 1: Oral Bioavailability of IPI-926 in Animal Models

| Animal Model | Oral Bioavailability | In Vivo Clearance |

|---|---|---|

| Mouse | High | Low |

| Dog | High | Low |

| Monkey | Moderate (30%) | Moderate |

Data sourced from multiple preclinical studies. tandfonline.comnih.govtandfonline.com

Metabolism and Metabolite Detection in Liver Microsomes

The metabolic stability and profile of IPI-926 were investigated using in vitro models, primarily liver microsomes from various species, including humans. These studies are essential for understanding the compound's metabolic pathways and identifying potential metabolites. tandfonline.comresearchgate.net

Incubations of IPI-926 with liver microsomes from mice, rats, dogs, monkeys, and humans showed that its metabolic stability ranged from stable to moderately stable. tandfonline.comnih.govresearchgate.net During these incubations, a total of twelve oxidative metabolites were detected. tandfonline.comresearchgate.net Importantly, no metabolites were found to be unique to human liver microsomes, suggesting that the animal models are reasonably representative of human metabolism for this compound. tandfonline.comresearchgate.net

Further investigation into its interaction with cytochrome P450 (CYP) enzymes indicated that IPI-926 is not a potent reversible inhibitor of CYP1A2, CYP2C8, CYP2C9, or CYP3A4 (when testosterone (B1683101) is used as the substrate). tandfonline.comnih.gov However, it was identified as a moderate inhibitor of CYP2C19, CYP2D6, and CYP3A4 (when midazolam is used as the substrate). tandfonline.comnih.gov

Table 2: In Vitro Metabolic Profile of IPI-926

| Parameter | Finding | Species Tested |

|---|---|---|

| Metabolic Stability | Stable to moderately stable | Mouse, Rat, Dog, Monkey, Human |

| Oxidative Metabolites Detected | 12 | Mouse, Rat, Dog, Monkey, Human |

| Human-specific Metabolites | None | - |

| CYP Inhibition (Potent) | Not a potent inhibitor of CYP1A2, 2C8, 2C9, 3A4 (testosterone) | Human |

| CYP Inhibition (Moderate) | Moderate inhibitor of CYP2C19, 2D6, 3A4 (midazolam) | Human |

Data from in vitro liver microsome studies. tandfonline.comnih.govresearchgate.net

Interaction with Drug Transporters (e.g., P-glycoprotein)

The interaction of IPI-926 with drug transporters, particularly P-glycoprotein (P-gp), was a key area of preclinical investigation. P-gp is an efflux transporter that can significantly impact a drug's absorption and distribution. nih.govtg.org.au

Studies revealed that IPI-926 is both a substrate and an inhibitor of P-gp. tandfonline.comnih.govresearchgate.net The inhibitory potential of IPI-926 against P-gp was quantified with an IC50 value of 1.9 µM. tandfonline.comnih.govresearchgate.net Being a P-gp substrate means the transporter can actively pump IPI-926 out of cells, which could affect its intracellular concentration and efficacy. nih.gov Concurrently, as a P-gp inhibitor, IPI-926 has the potential to affect the transport of other drugs that are also P-gp substrates, leading to potential drug-drug interactions. nih.gov In addition to its interaction with P-gp, IPI-926 was found to have minimal interaction with human α-1-acid glycoprotein. tandfonline.comnih.gov

Table 3: Interaction of IPI-926 with P-glycoprotein

| Interaction Type | Metric | Value |

|---|---|---|

| Substrate of P-gp | Yes/No | Yes |

| Inhibitor of P-gp | IC50 | 1.9 µM |

Data from in vitro transporter assays. tandfonline.comnih.govresearchgate.net

Preclinical Efficacy in Disease Models

Oncological Applications

The therapeutic potential of IPI-926 has been most extensively studied in cancers where the Hh pathway is aberrantly activated, such as medulloblastoma and pancreatic cancer. nih.govnih.gov

Medulloblastoma Models

Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is driven by mutations in the Hh pathway. nih.govoup.com Preclinical studies using mouse models of medulloblastoma have shown that IPI-926 can effectively inhibit tumor growth and improve survival. nih.govoup.com

In a genetically engineered mouse model of Sonic Hedgehog (Shh)-driven medulloblastoma (PtcC/C mice), administration of IPI-926 (also known as saridegib) led to dramatic tumor regression. nih.govgoogle.com This was visually evident through gross pathology and ex vivo imaging, which showed a significant reduction in tumor size compared to vehicle-treated controls. researchgate.net Magnetic resonance imaging (MRI) further confirmed the potent anti-tumor effect of IPI-926 in this aggressive medulloblastoma model. google.com Studies have consistently shown that SMO inhibitors, including IPI-926, significantly reduce tumor growth in various mouse models of medulloblastoma. oup.comnih.gov The treatment resulted in the resolution of advanced clinical symptoms associated with tumor burden. nih.gov

A critical aspect of cancer therapy is the ability to eliminate tumor-initiating cells, which are responsible for tumor recurrence and metastasis. google.com IPI-926 has been shown to reduce the tumor-initiating capacity of medulloblastoma cells. nih.govnih.gov In allograft studies, cells from IPI-926-treated tumors exhibited a reduced incidence of forming new tumors when transplanted into recipient mice. nih.govcapes.gov.br These newly formed tumors also grew more slowly, and in some cases, even underwent spontaneous regression without further treatment. nih.govnih.gov This suggests that IPI-926 treatment impairs the ability of medulloblastoma cells to re-establish tumors. google.com

The potent anti-tumor effects of IPI-926 translate into a significant survival advantage in preclinical medulloblastoma models. nih.govresearchgate.net In the PtcC/C mouse model, daily treatment with IPI-926 resulted in a fivefold increase in lifespan compared to vehicle-treated mice. nih.govnih.gov All mice receiving IPI-926 survived the 6-week study period, whereas all control mice succumbed to the disease. researchgate.net This dramatic extension of survival highlights the therapeutic potential of IPI-926 in Hh-driven medulloblastoma. nih.govoup.comnih.gov

Impact on Tumor-Initiating Capacity

Pancreatic Cancer Models

Pancreatic cancer is characterized by a dense desmoplastic stroma that can impede the delivery and efficacy of chemotherapeutic agents. nih.govmdpi.com The Hh pathway plays a crucial role in the communication between cancer cells and the surrounding stromal tissue. olivelab.orgoup.com

In preclinical models of pancreatic cancer, IPI-926 has been shown to deplete the tumor-associated stroma. nih.gov By inhibiting Hh signaling in the stromal microenvironment, IPI-926 reduces the dense fibrous tissue, which in turn can increase the delivery of other therapeutic agents to the tumor. nih.govolivelab.org In a genetically engineered mouse model of pancreatic cancer (KPC mice), IPI-926 treatment led to an increase in intratumoral blood vessel density and enhanced the concentration of co-administered chemotherapy, such as gemcitabine (B846). nih.govfrontiersin.org This stromal disruption resulted in decreased tumor burden. nih.gov

Preclinical Efficacy of IPI-926 Hydrochloride in Disease Models

Enhancement of Co-Administered Chemotherapy Delivery

IPI-926 hydrochloride, a semi-synthetic derivative of cyclopamine (B1684311), has demonstrated a significant ability to enhance the delivery of co-administered chemotherapy in various preclinical cancer models. This is primarily attributed to its mechanism of action, which involves the inhibition of the Hedgehog (Hh) signaling pathway. The Hh pathway is often aberrantly activated in the stromal tissue surrounding tumors, leading to a dense, fibrotic microenvironment known as desmoplasia. This desmoplastic stroma can act as a physical barrier, impeding the penetration of chemotherapeutic agents into the tumor. aacrjournals.orgasco.orgresearchgate.net

By inhibiting the Hh pathway, IPI-926 can deplete this tumor-associated stroma. nih.govmdpi.comolivelab.org Preclinical studies in genetically engineered mouse models of pancreatic ductal adenocarcinoma (PDAC) have shown that treatment with IPI-926 leads to a reduction in the desmoplastic stroma. aacrjournals.orgolivelab.orgaacrjournals.org This stromal depletion is associated with an increase in intratumoral vascular density, which facilitates better perfusion and, consequently, enhanced delivery of systemically administered drugs like gemcitabine. nih.govmdpi.comolivelab.orgclinicaltrials.gov In these models, the combination of IPI-926 and gemcitabine resulted in higher concentrations of gemcitabine within the tumor, leading to a more potent anti-tumor effect. researchgate.netolivelab.org

Specifically, in a mouse model of pancreatic cancer that is typically resistant to gemcitabine, co-administration of IPI-926 improved the delivery and efficacy of the chemotherapy. researchgate.net The combination therapy led to a transient increase in the density of blood vessels within the tumor and a higher concentration of gemcitabine, resulting in temporary disease stabilization. researchgate.net These findings underscore the potential of IPI-926 to overcome a significant mechanism of chemoresistance in cancers characterized by a dense stromal reaction. aacrjournals.org

Inhibition of Tumor Growth and Metastasis

IPI-926 has demonstrated potent anti-tumor activity, inhibiting both primary tumor growth and the metastatic process in a range of preclinical cancer models. nih.govaacrjournals.org This activity is a direct consequence of its ability to block the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. nih.govaacrjournals.org

In primary human chondrosarcoma xenografts, administration of IPI-926 resulted in the downregulation of Hh target genes, such as GLI1 and PTCH1, and a corresponding inhibition of tumor growth. aacrjournals.org Histopathological analysis of these treated tumors revealed significant changes, including calcification and a loss of tumor cells, indicating a direct impact on the cancer cells themselves. aacrjournals.org

Beyond its effects on the primary tumor, IPI-926 has also shown potential in preventing metastasis. In a mouse model of pancreatic ductal adenocarcinoma, the combination of IPI-926 and gemcitabine significantly reduced the incidence of liver metastasis. oup.com Furthermore, preclinical studies have suggested that pretreatment with IPI-926 can reduce the formation and growth of metastatic tumors, leading to a lower tumor burden and increased survival. google.com This suggests a role for Hh pathway inhibition in targeting the processes that lead to the spread of cancer.

The anti-tumor effects of IPI-926 are not limited to a single cancer type. In addition to chondrosarcoma and pancreatic cancer, preclinical studies have shown its ability to suppress the growth of multiple solid tumor types. iu.edu In a mouse model of medulloblastoma, for instance, daily oral administration of IPI-926 led to 100% survival during the treatment period, highlighting its significant anti-tumor activity. biospace.com

Lung Cancer Models (Small Cell Lung Cancer, Non-Small Cell Lung Cancer)

Delay of Tumor Regrowth Post-Chemotherapy

In preclinical models of both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), IPI-926 has shown significant efficacy in delaying tumor regrowth following cytoreductive therapy. nih.govbiospace.comaacrjournals.orgbiospace.com This suggests a potential role for IPI-926 as a maintenance therapy to prolong the duration of response after initial treatment.

Studies in a primary human SCLC xenograft model (LX22) demonstrated that daily oral administration of IPI-926 resulted in a substantial delay in tumor growth after the tumor was first debulked with standard chemotherapy agents like etoposide (B1684455) and carboplatin. aacrjournals.org This effect is linked to the upregulation of Hedgehog ligand in tumor cells following chemotherapy. aacrjournals.org This, in turn, induces Hh signaling in the surrounding stromal cells, creating a dependency on this pathway for tumor recurrence. aacrjournals.orgaacrjournals.org IPI-926 effectively inhibits this induced signaling, thereby preventing or delaying relapse. aacrjournals.org

Similar findings have been observed in NSCLC models. aacrjournals.org The timing of IPI-926 administration appears to be critical, with studies showing that delaying its initiation after chemotherapy can result in a significant loss of its anti-tumor activity. aacrjournals.org This suggests a specific "efficacy window" during which the residual tumor cells are most vulnerable to Hh pathway inhibition. aacrjournals.org

Basal Cell Carcinoma Models

IPI-926 has shown notable single-agent activity in preclinical models of basal cell carcinoma (BCC), a type of skin cancer where the Hedgehog pathway is frequently and aberrantly activated. nih.govjci.org In a Phase I study involving patients with advanced solid tumors, IPI-926 demonstrated clinical activity in those with BCC. nih.gov

The efficacy of IPI-926 in BCC is rooted in the fundamental role of the Hh pathway in the development of this cancer. jci.org Preclinical studies and clinical observations with other Smoothened inhibitors have consistently shown that targeting this pathway leads to tumor regression in BCC. jci.org While specific preclinical data on IPI-926 in BCC models is part of a broader set of studies on solid tumors, the strong mechanistic link and the observed clinical activity in patients support its potential in this indication. nih.govnih.govjci.org

Other Preclinical Cancer Models

The preclinical anti-tumor activity of IPI-926 extends to a variety of other cancer types, including myelofibrosis, chondrosarcoma, prostate cancer, ovarian cancer, and hematologic malignancies. nih.govgoogle.comnih.govplos.org

Anti-tumor Activity in Specific Xenograft Models

In primary human serous ovarian cancer xenografts, IPI-926 demonstrated significant anti-tumor activity as a single agent. plos.org Interestingly, while it did not show a synergistic effect when combined with paclitaxel (B517696) and carboplatin, sustained treatment with IPI-926 after the completion of chemotherapy continued to suppress tumor growth, highlighting its potential as a maintenance therapy. plos.org In these models, IPI-926 was found to inhibit Hh signaling in both the mouse stromal cells and the human tumor cells. plos.org

In a murine model of lung fibrosis, which shares some pathological features with the fibrotic stroma in certain cancers, IPI-926 reduced the amount of collagen and the expression of factors involved in myofibroblast differentiation. nih.gov This provides further evidence for its ability to modulate fibrotic processes.

Furthermore, in a Phase I study, patients with certain non-BCC solid tumors, including adenoid cystic carcinoma of the nasopharynx, a neuroendocrine tumor, and chondrosarcoma, experienced stable disease for at least six months while being treated with IPI-926. oup.com

The table below summarizes the preclinical efficacy of IPI-926 in various cancer models.

| Cancer Model | Key Findings |

| Pancreatic Cancer | Enhances delivery of gemcitabine by depleting tumor stroma. nih.govmdpi.comolivelab.org Inhibits tumor growth and metastasis. oup.com |

| Chondrosarcoma | Directly inhibits tumor cell growth and induces histopathologic changes. aacrjournals.org |

| Small Cell Lung Cancer (SCLC) | Delays tumor regrowth after chemotherapy. nih.govbiospace.combiospace.comaacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Delays tumor regrowth post-cytoreductive therapy. aacrjournals.org |

| Basal Cell Carcinoma (BCC) | Demonstrates single-agent clinical activity. nih.govnih.govjci.org |

| Ovarian Cancer | Inhibits tumor growth as a single agent and as maintenance therapy. plos.org |

| Medulloblastoma | Results in 100% survival during treatment in a mouse model. biospace.com |

Other Preclinical Cancer Models (e.g., Myelofibrosis, Chondrosarcoma, Prostate Cancer, Ovarian Cancer, Hematologic Malignancies)

Modulation of Cancer Stem Cell Populations in Preclinical Contexts

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor possesses the unique ability to self-renew and differentiate, driving tumor growth, recurrence, and metastasis. nih.gov The Hedgehog signaling pathway is increasingly recognized as a key regulator of these tumorigenic cells. nih.govaacrjournals.org Preclinical studies have illuminated the potential of IPI-926 to modulate these critical CSC populations.

In a primary xenograft model of small cell lung cancer (SCLC), treatment with IPI-926 was shown to inhibit tumor transplantation and delay tumor recurrence following cytotoxic chemotherapy. nih.gov This suggests that IPI-926 may selectively target the resilient CSCs that often survive conventional therapies, leading to disease relapse. Further research in preclinical models has indicated that inhibiting the Hh pathway can diminish tumor metastasis, a process thought to be heavily reliant on the migratory and invasive properties of CSCs. nih.gov Specifically, Hh pathway inhibition has been shown to reduce the proportion, number, and signaling activity of tumor-initiating cells. nih.gov

Notably, in a pancreatic tumor model characterized by elevated Sonic hedgehog (Shh) ligand expression, IPI-926 administration led to the inhibition of Shh signaling within the surrounding tumor stroma. nih.gov This resulted in slowed tumor growth, highlighting the compound's ability to modulate the tumor microenvironment, which plays a crucial role in supporting the CSC niche. nih.gov The compound has also been shown to delay the regrowth of SCLC tumors after chemotherapy in xenograft models, further supporting its potential to target residual disease by impacting CSCs. nih.govgoogle.com

| Model | Key Finding | Reference |

|---|---|---|

| Small Cell Lung Cancer (SCLC) Primary Xenograft | Inhibited tumor transplantation and delayed post-chemotherapy recurrence. | nih.gov |

| Pancreatic Tumor Model (elevated Shh) | Inhibited Shh signaling in stroma and slowed tumor growth. | nih.gov |

| General Tumor Models | Inhibition of Hh pathway diminished tumor metastasis and reduced the proportion and number of tumor-initiating cells. | nih.gov |

Fibrotic Disease Applications

Growing evidence implicates the Hh pathway in the pathogenesis of various fibrotic diseases, suggesting that its inhibition could represent a viable therapeutic strategy to halt or even reverse the fibrotic process. nih.gov

Murine Models of Lung Fibrosis

In a murine model of lung fibrosis, IPI-926 demonstrated notable activity. nih.gov This preclinical evidence suggests a potential therapeutic role for the compound in treating fibrotic lung conditions. nih.gov While these findings are promising, it is important to note that in a model of kidney fibrosis, saridegib (B1684313) (the active moiety of IPI-926 hydrochloride) was found to be ineffective at reducing fibrosis. mdpi.com

Reduction of Fibrotic Markers (e.g., Hydroxyproline (B1673980), Collagen, FIZZ1)

A key indicator of the anti-fibrotic efficacy of IPI-926 in the lung fibrosis model was the significant reduction in several critical markers of fibrosis. nih.gov Treatment with IPI-926 led to a decrease in the amount of hydroxyproline and collagen within lung fibrotic plaques. nih.gov Hydroxyproline is a major component of collagen, and its levels are a direct measure of collagen deposition, a hallmark of fibrosis.

Furthermore, IPI-926 treatment reduced the expression of FIZZ1 (Found in Inflammatory Zone 1), also known as RELMα. nih.gov FIZZ1 is a cytokine that plays a role in regulating the differentiation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix components, such as collagen, in fibrotic tissues. nih.gov In a pancreatic cancer model, IPI-926 also demonstrated the ability to reduce collagen-1 content, further underscoring its anti-fibrotic potential. oncotarget.com

| Model | Marker | Effect | Reference |

|---|---|---|---|

| Murine Lung Fibrosis | Hydroxyproline | Reduced | nih.gov |

| Collagen | Reduced | nih.gov | |

| FIZZ1 | Reduced Expression | nih.gov | |

| Pancreatic Cancer Model | Collagen-1 | Reduced Content | oncotarget.com |

Exploration of Mechanisms Underlying Anti-Fibrotic Effects

The anti-fibrotic effects of IPI-926 are believed to be primarily mediated through its inhibition of the Hh signaling pathway. nih.gov In fibrotic diseases, aberrant activation of this pathway can drive the persistent activation of fibroblasts and their differentiation into myofibroblasts. researchgate.net These activated myofibroblasts are responsible for the excessive production and deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction.

By inhibiting Smoothened, IPI-926 effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors. nih.gov This, in turn, is thought to downregulate the expression of pro-fibrotic genes. The reduction of FIZZ1 expression, a regulator of myofibroblast differentiation, is a key piece of evidence for this mechanism. nih.gov

It is important to acknowledge the complexity of signaling pathways in fibrosis. While Hh pathway inhibition is a primary mechanism, interactions with other pro-fibrotic pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, are also critical. researchgate.netunito.it Research suggests that there can be crosstalk between the Hh and TGF-β signaling pathways, both of which are central to the fibrotic process. researchgate.net Further investigation into the precise molecular interactions and the potential for Smoothened-independent effects will be crucial for a complete understanding of the anti-fibrotic mechanisms of IPI-926. researchgate.net

Mechanisms of Resistance to Hedgehog Pathway Inhibition and Overcoming Strategies in Preclinical Research

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of some tumors to Hedgehog pathway inhibitors from the outset of therapy. mdpi.com This can be due to a variety of factors rooted in the tumor's genetic makeup. mdpi.com For instance, tumors may harbor mutations in components of the Hh pathway that are downstream of the drug's target, Smoothened (SMO). semanticscholar.org If a tumor has activating mutations in genes like the GLI transcription factors, inhibiting SMO with IPI-926 will not be effective, as the signal for cell growth is initiated past the point of inhibition. semanticscholar.orgfrontiersin.org Furthermore, some cancers may rely on non-canonical Hedgehog pathway activation, where GLI transcription factors are activated independently of SMO, rendering SMO inhibitors ineffective. frontiersin.orgprimescholars.com This type of resistance is not acquired through drug exposure but is a fundamental characteristic of the cancer cells. mdpi.com

Acquired Resistance Mechanisms to Smoothened Inhibitors

Acquired resistance develops in tumors that are initially sensitive to treatment, following a period of exposure to the drug. For Smoothened inhibitors like IPI-926, several mechanisms have been identified in preclinical models.

A significant mechanism of acquired resistance to IPI-926 is the induction of P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. nih.govresearchgate.netnih.gov Preclinical studies in aggressive mouse models of medulloblastoma have shown that while IPI-926 treatment initially reduces tumor size and prolongs survival, extended therapy leads to the emergence of drug resistance. nih.govresearchgate.net This resistance was found to be primarily caused by a significant increase in the expression and activity of Pgp in the tumor cells. nih.govnih.gov As a known substrate of Pgp, IPI-926 is actively pumped out of the cancer cells, reducing its intracellular concentration and thereby diminishing its ability to inhibit the Hedgehog pathway. nih.govresearchgate.net This resistance mechanism is notable because it is not dependent on mutations within the drug's target, Smoothened. nih.govresearchgate.netnih.gov

While some Smoothened inhibitors lose efficacy due to specific point mutations in the SMO protein, IPI-926 has demonstrated activity against certain mutations that confer resistance to other agents. nih.gov A key example is the D473H mutation in Smoothened, which is known to make cancer cells resistant to the SMO inhibitor GDC-0449. nih.govresearchgate.netnih.gov Preclinical research has shown that IPI-926 remains active against cells expressing the D473H SMO mutant. nih.govgoogle.com This suggests that IPI-926 interacts with the Smoothened protein in a manner distinct from other inhibitors, allowing it to bypass this specific resistance mechanism. nih.gov The absence of resistance-conferring genetic mutations in SMO distinguishes IPI-926 from several other Smoothened inhibitors. nih.govresearchgate.netnih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| IPI-926 Hydrochloride | Wild-Type SMO | 9 | nih.gov |

| IPI-926 Hydrochloride | D473H Mutant SMO | 244 | nih.gov |

Cancer cells can develop resistance to SMO inhibitors by reinforcing non-canonical signaling pathways that activate the GLI transcription factors, the final effectors of the Hedgehog pathway, without involving Smoothened. frontiersin.org For example, in pancreatic adenocarcinoma, activating mutations in the KRAS gene can lead to the activation of GLI1, a process that is insensitive to SMO inhibition. frontiersin.orgprimescholars.com This means that even if IPI-926 successfully blocks the canonical, SMO-dependent pathway, the cancer cell can continue to drive its growth and proliferation through these alternative routes. frontiersin.org The co-existence of canonical and non-canonical Hedgehog pathway activation in certain cancers presents a significant challenge for therapies that target only Smoothened. frontiersin.org

Efficacy Against Specific Smoothened Mutations (e.g., D473H)

Preclinical Strategies to Circumvent Resistance

To address the challenge of resistance, preclinical research has explored combining IPI-926 with other therapeutic agents.

Combining IPI-926 with other classes of anti-cancer drugs has shown promise in preclinical models for enhancing efficacy and overcoming resistance.

Combination with Chemotherapy: In preclinical models of pancreatic cancer, IPI-926 has been shown to deplete the dense tumor-associated stroma, which acts as a barrier to drug delivery. biospace.comolivelab.orgasco.org This stromal depletion was found to increase the intratumoral concentration of concurrently administered chemotherapy agents like gemcitabine (B846). olivelab.orgoup.com The combination of IPI-926 and gemcitabine resulted in a significant reduction in tumor growth and metastasis, leading to prolonged survival in mouse models compared to either agent alone. biospace.comolivelab.orgoup.com Similar preclinical studies showed that IPI-926 could delay the regrowth of small cell lung cancer tumors following treatment with etoposide (B1684455) and carboplatin. google.com

Combination with JAK Inhibitors: In a murine model of myelofibrosis, a combination of a JAK2 inhibitor and a Hedgehog pathway inhibitor proved more effective than either drug used as monotherapy. nih.gov This combination therapy led to a reduction in both the mutant allele burden and bone marrow fibrosis, an outcome not achieved with single-agent treatment. nih.gov These findings suggest that the dual inhibition of the Hedgehog and JAK-STAT signaling pathways may be an effective strategy for treating certain hematologic malignancies. nih.gov

| Combination | Cancer Model | Preclinical Finding | Reference |

|---|---|---|---|

| IPI-926 + Gemcitabine | Pancreatic Cancer | Depletes tumor stroma, increases gemcitabine delivery, reduces tumor growth, and increases survival. | biospace.comolivelab.orgoup.com |

| IPI-926 + Etoposide/Carboplatin | Small Cell Lung Cancer | Delayed tumor recurrence following chemotherapy. | google.com |

| Hedgehog Inhibitor + JAK2 Inhibitor | Myelofibrosis | Reduced mutant allele burden and bone marrow fibrosis more effectively than monotherapy. | nih.gov |

Development of Novel Smoothened Inhibitors with Differentiated Resistance Profiles

The clinical success of first-generation Smoothened (SMO) inhibitors has been tempered by the emergence of acquired drug resistance. A primary mechanism of this resistance involves the development of on-target mutations within the SMO protein, particularly in the drug-binding domain, which prevents the inhibitor from effectively binding to its target. mdpi.comnih.gov This has spurred the development of novel SMO inhibitors, such as IPI-926 Hydrochloride (saridegib), designed to have differentiated resistance profiles and maintain activity against these mutated forms of SMO.

IPI-926 is a potent, semi-synthetic derivative of the natural alkaloid cyclopamine (B1684311), engineered for enhanced affinity, specificity, and improved pharmaceutical properties. nih.govwikipedia.orgnewdrugapprovals.org It selectively antagonizes the Hedgehog (Hh) pathway by binding to the SMO receptor, thereby inhibiting the downstream signaling cascade that is crucial for the growth and survival of certain tumors. nih.govnih.gov

Detailed Research Findings

Preclinical research, particularly in aggressive, Sonic Hedgehog (Shh)-driven mouse medulloblastoma models, has been instrumental in elucidating the unique characteristics of IPI-926. nih.gov These studies have demonstrated that IPI-926 not only induces tumor reduction and significantly prolongs survival but also possesses a resistance mechanism distinct from other SMO inhibitors like vismodegib (B1684315) (GDC-0449). nih.govresearchgate.net

A key finding is that IPI-926 retains activity against SMO proteins harboring specific point mutations that confer resistance to other inhibitors. nih.gov Notably, it is effective against cells with the SMO D473H mutation, a clinically relevant mutation that renders vismodegib and sonidegib ineffective. nih.govnih.gov This suggests that despite both compounds targeting SMO, their binding interactions or the consequences of their binding differ, allowing IPI-926 to overcome this specific resistance mechanism. nih.gov

The mechanism of acquired resistance to IPI-926 in these preclinical models was found to be non-mutational. Instead of new mutations in the SMO gene, resistance was primarily driven by the increased expression and activity of the P-glycoprotein (Pgp) drug transporter. nih.gov Saridegib (B1684313) is a known substrate of Pgp, and its prolonged administration induced Pgp activity in tumors, leading to increased drug efflux and reduced intracellular concentration of the inhibitor. nih.gov This absence of mutation-driven resistance distinguishes saridegib from many other SMO inhibitors. nih.govcapes.gov.br

Furthermore, preclinical studies demonstrated that treatment with IPI-926 had a lasting effect on the tumor-initiating capacity of cancer cells. Allografts generated from medulloblastomas previously treated with saridegib showed reduced tumor incidence, slower growth, and even spontaneous tumor regression compared to allografts from untreated tumors. nih.govcapes.gov.br

The potency of IPI-926 has been quantified in various assays, highlighting its strong inhibitory effect on the Hedgehog pathway.

Table 1: In Vitro Potency of IPI-926

| Assay Type | Metric | Value | Reference |

|---|---|---|---|

| SMO Receptor Binding | IC₅₀ | 1.4 nmol/L | nih.gov |

| Cell-Based Hh Pathway Inhibition | EC₅₀ | 5-7 nmol/L | nih.gov |

The differentiated activity profile of IPI-926 against resistant mutations compared to first-generation inhibitors is a critical aspect of its development.

Table 2: Comparative Activity of SMO Inhibitors Against a Resistant Mutation

| Compound | Target | Activity Against SMO-D473H Mutant | Reference |

|---|---|---|---|

| IPI-926 (Saridegib) | SMO | Active | nih.gov |

| Vismodegib (GDC-0449) | SMO | Inactive (Resistance Conferred) | nih.govnih.gov |

These preclinical findings underscore the potential of developing novel SMO inhibitors like IPI-926 that not only exhibit potent anti-tumor activity but also possess distinct resistance profiles, offering potential therapeutic options for patients who have developed resistance to earlier-generation drugs. nih.govgoogle.com

Table 3: Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| IPI-926 Hydrochloride | Saridegib, Patidegib |

| Vismodegib | GDC-0449 |

| Sonidegib | LDE225, Erismodegib |

| Cyclopamine | |

| TAK-441 | |

| LEQ-506 | |

| Gemcitabine | |

| Retaspimycin Hydrochloride | IPI-504 |

Advanced Research Methodologies and Future Preclinical Directions

In Vitro and Ex Vivo Research Models

In vitro and ex vivo models serve as foundational tools for the initial screening and mechanistic investigation of therapeutic compounds. For IPI-926, these systems have been instrumental in quantifying its potency and exploring its effects within a preserved, tissue-like architecture.

Cell Line-Based Assays and 3D Culture Systems

Initial characterization of IPI-926 involved cell-based assays to determine its inhibitory concentration. These assays are fundamental for quantifying a compound's biological activity. For instance, IPI-926 demonstrated a cell-based EC₅₀ (half-maximal effective concentration) for Hedgehog pathway inhibition between 5 and 7 nmol/L. nih.gov In mouse C3H10T1/2 cells, the EC₅₀ for inhibiting Hh pathway-induced osteoblastic differentiation was found to be 0.007 μM. medchemexpress.com

Moving beyond traditional two-dimensional (2D) monolayers, three-dimensional (3D) culture systems like spheroids and organoids offer a more physiologically relevant model by recapitulating the complex cell-cell and cell-matrix interactions of an in vivo tumor. sigmaaldrich.commoleculardevices.com These models are crucial for studying drug response, as they can mimic the gradients of oxygen, nutrients, and drug penetration found in actual tumors. plos.org Patient-derived organoid (PDO) models, which are grown from a patient's own tumor tissue, are particularly valuable. moleculardevices.com Research using PDO models of pancreatic cancer has been employed to study the tumor-penetrating capabilities of therapeutics, a key challenge that agents like IPI-926 aim to address by modulating the tumor stroma. aacrjournals.org The efficacy of compounds in these 3D systems is often assessed using specialized viability assays, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. plos.orgmoleculardevices.com

Table 1: In Vitro Potency of IPI-926 Hydrochloride

| Cell Line | Assay Type | Endpoint Measured | Reported Value | Citation |

|---|---|---|---|---|

| Not Specified | Cell-based Hh Pathway Inhibition | Hedgehog Pathway Activity | EC₅₀: 5-7 nmol/L | nih.gov |

| C3H 10T1/2 (Mouse) | Osteoblastic Differentiation Assay | Gli-luc Reporter Activity | EC₅₀: 0.007 μM | medchemexpress.com |

Precision-Cut Tissue Slices (e.g., Lung Slices) for Mechanistic Studies

Precision-cut tissue slices (PCLS) represent a sophisticated ex vivo model that bridges the gap between cell culture and in vivo animal studies. nih.govhumanspecificresearch.org This technique involves sectioning fresh human or animal organ tissue to a uniform thickness, preserving the native tissue architecture, cellular diversity, and extracellular matrix. humanspecificresearch.orgreprocell.com PCLS can be maintained in culture for several days, allowing for the investigation of drug effects in a highly relevant biological context. reprocell.comsygnaturediscovery.com

This methodology is particularly valuable for studying complex diseases like cancer and fibrosis. utwente.nlfrontiersin.org For instance, precision-cut slices from human pancreatic ductal adenocarcinoma (PDAC) have been used for drug screening, allowing for the evaluation of therapeutics within the context of the native tumor microenvironment, including stromal components. utwente.nl In the context of lung disease, PCLS from healthy or diseased lungs are used to study mechanisms of fibrosis, inflammation, and airway contractility, providing a powerful platform for testing anti-fibrotic agents. nih.govscireq.com While specific studies detailing the use of IPI-926 on PCLS are not prominent, the model is ideally suited for mechanistic studies of such a compound. It would allow researchers to directly observe the effects of Hedgehog inhibition on stromal cells, cytokine release, and extracellular matrix remodeling within a preserved human or animal lung tissue environment, offering insights that are highly translatable. reprocell.comfrontiersin.org

Advanced In Vivo Preclinical Models

In vivo models are indispensable for evaluating the systemic effects, efficacy, and biological consequences of a drug candidate in a living organism. IPI-926 has been extensively studied in various advanced preclinical models of cancer and fibrosis.

Genetically Engineered Mouse Models (e.g., KPC models for pancreatic cancer)

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic mutations that drive the development of tumors closely mimicking human disease. biologists.combiologists.com The KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) is a widely used and highly relevant model for pancreatic ductal adenocarcinoma (PDAC), as it recapitulates the genetics, histopathology, and dense stromal reaction of the human disease. biologists.comaacrjournals.orgnih.gov

IPI-926 has been evaluated in the KPC model, primarily to test the hypothesis that targeting the Hedgehog-driven tumor stroma could improve chemotherapy delivery and efficacy. nih.govnih.gov Studies showed that IPI-926 could deplete the dense desmoplastic stroma and increase intratumoral microvessel density. nih.govclinicaltrials.gov When combined with gemcitabine (B846), this led to enhanced drug delivery, reduced tumor burden, and prolonged survival in some studies. aacrjournals.orgnih.gov However, other research revealed a more complex role for the stroma. Long-term treatment with IPI-926 alone was found to accelerate tumor growth and decrease survival in KPC mice, suggesting that the stroma may also have a tumor-restraining function. biologists.combiologists.compnas.org These conflicting findings highlight the nuanced and context-dependent role of the Hedgehog pathway in pancreatic cancer progression.

Table 2: Summary of IPI-926 (Saridegib) Studies in KPC Mouse Models

| Model | Intervention | Key Findings | Outcome | Citation(s) |

|---|---|---|---|---|

| KPC | IPI-926 + Gemcitabine | Depleted tumor stroma, increased intratumoral gemcitabine concentration. | Improved survival, decreased liver metastases. | nih.gov |

| KPC | IPI-926 (long-term) | Accelerated tumor development. | Decreased survival. | biologists.combiologists.com |

| KPC | IPI-926 | Depleted tumor-associated stroma, increased mean vessel density. | Enhanced delivery of gemcitabine, prolonged survival in combination therapy. | nih.govclinicaltrials.gov |

| KPC | IPI-926 (monotherapy) | No effect on tumor growth. | Stromal depletion. | nih.govsci-hub.red |

| KPCS (Shh-deficient) | Genetic Shh deletion | Accelerated PDA formation. | Reduced survival compared to KPC controls. | pnas.org |

Orthotopic and Xenograft Tumor Models

Orthotopic and xenograft models involve the implantation of human or animal cancer cells into mice. In xenograft models, tumor cells are typically implanted subcutaneously, while in orthotopic models, they are implanted into the corresponding organ of origin, providing a more relevant microenvironment for tumor growth and metastasis. nih.gov

IPI-926 has demonstrated potent activity in several such models. In an orthotopic medulloblastoma allograft model, IPI-926 treatment resulted in dose-dependent inhibition of Hedgehog pathway activity, antitumor effects, and a significant prolongation of survival. nih.govnih.govpnas.org Notably, in a flank allograft model of medulloblastoma, daily administration of IPI-926 led to the suppression of tumor growth to the point of being undetectable. nih.gov The compound also showed activity in pancreatic tumor xenograft models, where it inhibited Hedgehog signaling in the surrounding stromal tissue and slowed tumor growth. nih.govclinicaltrials.gov Furthermore, in patient-derived xenograft (PDX) models of serous ovarian cancer with an activated Hedgehog pathway, IPI-926 treatment, alone or in combination with chemotherapy, resulted in decreased tumor growth. frontiersin.org

Table 3: Efficacy of IPI-926 in Orthotopic and Xenograft Models

| Model Type | Cancer Type | Key Findings | Outcome | Citation(s) |

|---|---|---|---|---|

| Orthotopic Allograft | Medulloblastoma | Dose-dependent Hh pathway inhibition (downregulation of Gli1 mRNA). | Antitumor activity, significant prolongation of survival. | nih.govpnas.orgresearchgate.net |

| Flank Allograft | Medulloblastoma | Daily administration suppressed tumor growth. | Tumors became undetectable in 100% of the cohort. | nih.gov |

| Orthotopic Xenograft | Pancreatic Cancer | Inhibited Shh signaling in stromal tissue. | Slowed tumor growth. | nih.govclinicaltrials.gov |

| Xenograft | Small Cell Lung Cancer | Delayed tumor regrowth following chemotherapy. | N/A | nih.gov |

| Patient-Derived Xenograft (PDX) | Serous Ovarian Cancer | Decreased tumor growth alone or in combination with chemotherapy. | Similar to chemotherapy alone. | frontiersin.org |

Murine Fibrosis Models (e.g., Bleomycin-induced lung fibrosis)

The bleomycin-induced lung fibrosis model is the most widely used experimental model to study idiopathic pulmonary fibrosis (IPF). frontiersin.orgeur.nl Intratracheal administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent progressive fibrosis, characterized by the accumulation of extracellular matrix and the formation of myofibroblast foci. eur.nlnih.gov This model is used to investigate disease pathogenesis and evaluate the efficacy of potential anti-fibrotic therapies. nih.govnih.gov

The role of the Hedgehog pathway in fibrosis is an area of active investigation. Studies using this model have explored the effects of Hh pathway inhibition. While direct studies on IPI-926 in the bleomycin lung model are limited, research on related SMO inhibitors provides relevant insights. For example, one study found that the SMO inhibitor GDC-0449 (vismodegib) did not fully prevent lung fibrogenesis in bleomycin-treated mice, despite evidence of Hedgehog pathway activation. atsjournals.org In a different fibrosis model (unilateral ureteral obstruction), IPI-926 abolished the induction of the Hh target gene Gli1 but did not reduce kidney fibrosis. atsjournals.org These findings suggest that the role of SMO inhibition in treating established fibrosis may be complex and context-dependent, warranting further preclinical investigation to define its therapeutic potential in fibrotic diseases. atsjournals.orgunito.it

Unexplored Biological Activities and Therapeutic Potential

While IPI-926 Hydrochloride (Saridegib) is primarily recognized for its role as an antagonist of the Smoothened (SMO) protein within the Hedgehog (Hh) signaling pathway, ongoing research and unexpected clinical outcomes have pointed toward a more complex biological profile and potential therapeutic applications beyond its initial scope.

Anti-Fibrotic Potential: Preclinical investigations have suggested a potential anti-fibrotic role for IPI-926. In a murine model of lung fibrosis, IPI-926 was observed to decrease the levels of hydroxyproline (B1673980) and collagen within fibrotic plaques. nih.gov It also reduced the expression of FIZZ1, a molecule involved in the differentiation of myofibroblasts, which are key cells in the development of fibrosis. nih.gov This anti-fibrotic activity was a cornerstone of the rationale for testing IPI-926 in myelofibrosis, a hematologic neoplasm characterized by progressive bone marrow fibrosis. nih.govnih.gov Although a Phase II clinical trial of IPI-926 as a monotherapy in myelofibrosis did not show sufficient efficacy to continue, slight reductions in bone marrow fibrosis were noted in some patients. nih.govnih.gov These findings, while not clinically successful in that context, suggest that the biological mechanism of IPI-926 may have relevance in fibrotic diseases, a largely unexplored therapeutic area for this compound. google.com

Complex Effects on the Tumor Microenvironment: The initial therapeutic hypothesis for IPI-926 in certain cancers, such as pancreatic cancer, was based on its ability to modulate the tumor microenvironment. Preclinical studies in mouse models of pancreatic ductal adenocarcinoma showed that IPI-926 could deplete the dense, fibrotic stroma surrounding the tumor. nih.govresearchgate.netbiospace.commdpi.comnih.gov This stromal depletion was associated with an increase in the density of blood vessels within the tumor, which was theorized to improve the delivery and efficacy of co-administered chemotherapy like gemcitabine. biospace.commdpi.comolivelab.org

However, clinical trials yielded paradoxical results. A Phase II trial combining IPI-926 with gemcitabine was halted because the combination did not improve survival outcomes compared to gemcitabine alone; in fact, it suggested a potential detrimental effect. nih.govolivelab.org Follow-up preclinical research provided a potential explanation for this clinical failure. These studies suggested that while Hedgehog pathway inhibition does deplete the stroma, this stroma may also act as a physical barrier that restrains tumor growth. nih.gov Chronic or improperly timed stromal disruption could lead to more aggressive, undifferentiated tumors. This complex and context-dependent biological activity of IPI-926 on the tumor stroma remains an area requiring further investigation to understand the dual role of the stroma as both a drug barrier and a tumor restraint.

Modulation of the Immune Microenvironment: More recent research has begun to explore the impact of Hedgehog pathway inhibition on the tumor immune landscape. In a preclinical model of ovarian cancer, the use of IPI-926 was shown to reverse immune exclusion driven by cancer-associated mesenchymal stem cells. mdpi.com Specifically, treatment with IPI-926 led to a decrease in tumor-associated monocytes and macrophages and an increase in the infiltration of natural killer (NK) cells and CD8+ T cells into the tumor microenvironment. This modulation rendered the tumors responsive to anti-PD-L1 immunotherapy. mdpi.com This largely unexplored immunomodulatory function suggests a potential therapeutic role for IPI-926 in combination with immunotherapies, aiming to turn immunologically "cold" tumors into "hot" ones that are more susceptible to immune checkpoint blockade.

Implications for Rational Design of Next-Generation Hedgehog Pathway Inhibitors

The development trajectory of IPI-926, including its successes and failures, has provided critical insights that are shaping the rational design of the next generation of Hedgehog pathway inhibitors. The primary challenges that emerged were acquired resistance and the complex, sometimes counterproductive, effects on the tumor microenvironment.

Overcoming Resistance Mechanisms: A major hurdle for IPI-926 and other first-generation SMO inhibitors is the development of drug resistance. mdpi.comonclive.com Research has identified several mechanisms for this resistance:

On-target SMO Mutations: Point mutations in the SMO gene, particularly in the drug-binding pocket, can prevent the inhibitor from binding effectively. mdpi.commdpi.com A frequently cited example is the D473H mutation (D477G in mice), which confers resistance to some SMO inhibitors. mdpi.comstanford.edu

Non-Canonical Pathway Activation: Cancer cells can bypass the need for SMO signaling by activating downstream components of the Hedgehog pathway. This includes the amplification of the GLI2 gene or the loss of the SUFU gene, a negative regulator of GLI proteins. mdpi.commdpi.comstanford.edu

Crosstalk with Other Signaling Pathways: Activation of other oncogenic pathways, such as PI3K/AKT or RAS/MAPK, can also lead to the activation of GLI transcription factors, rendering upstream SMO inhibition ineffective. mdpi.com

Interestingly, some studies have shown that IPI-926, a semi-synthetic derivative of cyclopamine (B1684311), may interact with SMO differently than fully synthetic inhibitors. One study found that IPI-926 remained active against cells with the D473H mutation that conferred resistance to another SMO inhibitor, GDC-0449 (Vismodegib). nih.govpnas.org Furthermore, resistance to IPI-926 in a medulloblastoma model was not dependent on SMO mutations or Gli2 amplification, but was linked to the induction of P-glycoprotein (Pgp) drug efflux pumps. nih.govpnas.org

These findings have several implications for the design of new inhibitors:

Second-Generation SMO Inhibitors: There is a clear need for new SMO inhibitors that can bind to and inhibit common resistant mutants. iu.edu Compounds like Taladegib have been specifically designed and tested for their ability to inhibit SMO even in the presence of mutations like D473H. mdpi.commdpi.com

Targeting Downstream of SMO: The prevalence of resistance mechanisms that bypass SMO has shifted focus to targeting the downstream effectors of the pathway, primarily the GLI family of transcription factors. mdpi.comonclive.comresearchgate.net As direct inhibition of transcription factors is challenging, research is focused on disrupting GLI activity indirectly by targeting essential co-factors or modifying enzymes like DYRK-family kinases or histone deacetylases (HDACs). mdpi.com

Multi-Target and Combination Strategies: Given the crosstalk between the Hedgehog pathway and other signaling networks, combination therapies are a rational approach. mdpi.com The development of dual inhibitors or the combination of a Hedgehog inhibitor with a PI3K or MEK inhibitor aims to block potential escape pathways. mdpi.com

The following table summarizes key next-generation strategies emerging from the limitations of earlier SMO inhibitors.

| Strategy | Target | Rationale | Example Compounds/Approaches |

| Second-Generation SMO Inhibition | Resistant SMO mutants (e.g., D473H) | Overcome on-target resistance by binding to mutated forms of the SMO protein. mdpi.comiu.edu | Taladegib, TAK-441 iu.edu |

| Downstream Inhibition | GLI1/GLI2 Transcription Factors | Bypass all upstream resistance mechanisms, including SMO mutations and non-canonical activation. mdpi.comunisi.it | GANT58, GANT61, Arsenic Trioxide mdpi.com |

| Inhibition of GLI Modulators | DYRK1B, aPKC, CDK7, HDACs | Indirectly inhibit GLI transcriptional activity by targeting kinases and epigenetic modifiers that regulate GLI function. mdpi.com | DYRK1B inhibitors, BET inhibitors (e.g., I-BET151) mdpi.com |

| Combination Therapy | SMO/GLI + other pathways (e.g., PI3K, MEK) | Block compensatory signaling pathways that are upregulated upon Hedgehog inhibition to prevent resistance. mdpi.com | Combination of SMO inhibitors with PI3K or MEK inhibitors. mdpi.com |

The experience with IPI-926 has been instrumental, serving as both a proof-of-concept for SMO inhibition and a cautionary tale that has catalyzed a more sophisticated and multi-pronged approach to targeting the Hedgehog pathway in cancer.

Q & A

Q. What is the primary mechanism of action of IPI-926 Hydrochloride in modulating the Hedgehog (Hh) signaling pathway?

IPI-926 inhibits Smoothened (Smo), a key component of the Hh pathway, by altering its localization within primary cilia. Unlike cyclopamine, IPI-926 does not induce hyperresponsiveness to Sonic Hedgehog (Shh) stimulation upon withdrawal, suggesting differences in receptor binding kinetics or downstream signaling modulation . Researchers should validate pathway inhibition using Gli1 expression assays (e.g., qPCR, luciferase reporters) and assess Smo ciliary accumulation via immunofluorescence in cell lines like NIH-3T2.

Q. What experimental models are commonly used to evaluate IPI-926’s antitumor efficacy?

Preclinical studies frequently employ xenograft models (e.g., pancreatic, ovarian, or colon cancer) to assess tumor growth inhibition. For example, in pancreatic ductal adenocarcinoma (PDA) models, IPI-926 depletes tumor-associated stroma, enhancing vascularization and chemotherapeutic delivery . Researchers should monitor intratumoral drug concentration (via HPLC) and stromal density (histopathology) to correlate pharmacokinetic/pharmacodynamic (PK/PD) properties with efficacy.

Q. How does IPI-926 compare to other Smo inhibitors like cyclopamine in experimental settings?

IPI-926 exhibits a lower EC50 (9 nM vs. 315 nM for cyclopamine) in NIH-3T3 cells and lacks the "preconditioning" effect seen with cyclopamine, which primes cells for Shh hyperactivation . When comparing inhibitors, researchers should test multiple cell lines (e.g., HEPM vs. NIH-3T3) and measure downstream biomarkers (e.g., Gli1, Ptch1) to account for cell-specific Smo accumulation thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictory data on IPI-926’s efficacy across different cancer models?

Discrepancies in Smo accumulation and Hh pathway inhibition may arise from cell-specific thresholds for Smo activation or stromal heterogeneity in tumor models . To address this, use orthogonal assays (e.g., transcriptomics, phosphoproteomics) and stratify results by stromal content (α-SMA staining) or genetic background (e.g., KRAS mutations in PDA). Additionally, compare IPI-926’s effects in patient-derived xenografts (PDX) versus cell-line-derived models to capture clinical relevance.

Q. What methodologies optimize IPI-926 combination therapy regimens in preclinical studies?

Co-administration with chemotherapeutics like gemcitabine requires staggered dosing to exploit IPI-926’s stromal depletion effects, which transiently increase tumor vascularization . Researchers should design time-course experiments to track vascular density (CD31 staining) and drug penetration (mass spectrometry). For ovarian cancer models, combining IPI-926 with platinum agents may require dose escalation studies to balance stromal targeting and epithelial toxicity .

Q. How can biomarkers guide IPI-926 clinical trial design?

Gli1 suppression in tumor biopsies or circulating tumor cells (CTCs) serves as a pharmacodynamic biomarker for Hh pathway inhibition . In clinical trials (e.g., NCT01130142), correlate Gli1 levels with progression-free survival (PFS) and stromal markers (e.g., hyaluronan) to identify responsive subgroups. Integrate transcriptome analysis (RNA-seq) to identify resistance mechanisms, such as compensatory EGFR or MAPK pathway activation .

Q. What strategies mitigate IPI-926’s limited durability in pancreatic cancer models?

While IPI-926 transiently enhances gemcitabine delivery in PDA, adaptive resistance via stromal reprogramming or Hh-independent pathways often limits long-term efficacy . Researchers should explore sequential therapy (e.g., IPI-926 → chemotherapy → targeted agents) or co-targeting stromal (e.g., FAP inhibitors) and tumor cell populations. Use longitudinal imaging (e.g., dynamic contrast-enhanced MRI) to monitor vascular changes and adjust dosing schedules.

Methodological Considerations

- Data Contradiction Analysis : Employ meta-analysis of preclinical datasets (e.g., EC50 values across cell lines) to identify outliers and contextualize findings using pathway activity scores (e.g., Gene Set Enrichment Analysis) .

- Experimental Design : Align in vitro studies (e.g., Gli-luciferase assays) with in vivo endpoints (tumor volume, survival) to ensure translational relevance .

- Ethical and Reporting Standards : Adhere to ICH guidelines for data integrity and include stromal/vascular metrics in preclinical reports to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products